Pyridine, 2-[[(2,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide
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Overview
Description
Pyridine, 2-[[(2,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide is a complex organic compound that belongs to the class of pyridine derivatives Pyridine itself is a basic heterocyclic organic compound with the chemical formula C₅H₅N
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[[(2,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dichlorobenzyl chloride with pyridine-2-sulfonyl chloride in the presence of a base such as triethylamine. This reaction is followed by oxidation using an oxidizing agent like hydrogen peroxide to introduce the 1-oxide group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-[[(2,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Pyridine, 2-[[(2,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide has several applications in scientific research:
Mechanism of Action
The mechanism of action of Pyridine, 2-[[(2,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzyl Chloride: A precursor in the synthesis of the compound, known for its reactivity and use in organic synthesis.
Sulfonyl Chlorides: Compounds with a sulfonyl group attached to a chlorine atom, used in various chemical reactions.
Uniqueness
Pyridine, 2-[[(2,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide is unique due to the combination of the pyridine ring, the 2,4-dichlorophenyl group, and the sulfonyl and 1-oxide modifications. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications.
Properties
CAS No. |
60264-11-1 |
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Molecular Formula |
C12H9Cl2NO3S |
Molecular Weight |
318.2 g/mol |
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfonyl]-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C12H9Cl2NO3S/c13-10-5-4-9(11(14)7-10)8-19(17,18)12-3-1-2-6-15(12)16/h1-7H,8H2 |
InChI Key |
SJHPNNCSTADPKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[N+](C(=C1)S(=O)(=O)CC2=C(C=C(C=C2)Cl)Cl)[O-] |
Origin of Product |
United States |
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